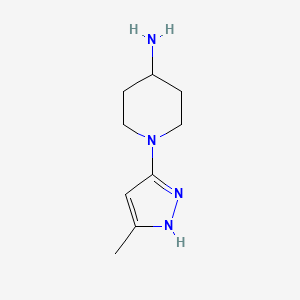

1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine

Description

Properties

IUPAC Name |

1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-7-6-9(12-11-7)13-4-2-8(10)3-5-13/h6,8H,2-5,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGTWFNPNNGMJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1542668-25-6 | |

| Record name | 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Strategic Guide to Elucidating the Mechanism of Action for 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine: A Novel Bioactive Scaffold

Abstract: The compound 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine represents a novel chemical entity with significant therapeutic potential, owing to its constituent pyrazole and piperidine moieties, which are prevalent in a wide array of clinically successful pharmaceuticals. As its biological activity and mechanism of action (MoA) are currently uncharacterized, this guide presents a comprehensive, multi-phase strategic workflow designed to systematically identify its molecular target(s), validate target engagement, and elucidate the downstream signaling pathways and functional cellular consequences. This document serves as a technical blueprint for researchers, scientists, and drug development professionals embarking on the MoA elucidation for this and other novel chemical entities.

Part 1: Foundational Analysis and Strategic Overview

The chemical structure of this compound provides critical clues for hypothesizing its potential biological targets. The pyrazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, notably as a hinge-binding motif in many kinase inhibitors, such as Celecoxib and Ruxolitinib. The piperidine ring, a saturated heterocycle, is a common scaffold in centrally active agents and other drugs, often interacting with G-protein coupled receptors (GPCRs) or ion channels.

Given this structural precedent, our investigation will be predicated on the hypothesis that this compound is likely to interact with protein kinases or GPCRs. The following workflow is designed to test this hypothesis in a rigorous, phased approach, moving from broad, unbiased screening to specific, high-resolution validation.

}

Figure 1: Overall workflow for MoA elucidation.

Part 2: Phase 1 - Broad-Based Screening and Target Class Identification

The initial objective is to cast a wide net to determine the general biological activity of the compound. This phase combines broad phenotypic screening with targeted, albeit extensive, panel screening against hypothesized target families.

Primary Phenotypic Screening: Cell Viability

A primary screen across a diverse panel of cancer cell lines is a cost-effective method to identify potential anti-proliferative or cytotoxic effects, which are common outcomes of kinase inhibition.

Experimental Protocol: High-Throughput Cell Viability Screening (MTS Assay)

-

Cell Plating: Seed a panel of 20-40 cancer cell lines (e.g., NCI-60 panel) into 384-well microplates at pre-optimized densities and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a 10 mM stock. The final assay concentration should range from approximately 10 nM to 100 µM.

-

Cell Dosing: Use an automated liquid handler to dispense the compound dilutions and controls (DMSO vehicle, Staurosporine positive control) to the cell plates.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well according to the manufacturer's protocol (e.g., Promega).

-

Signal Readout: Incubate for 1-4 hours and measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Normalize the absorbance values to the DMSO control (100% viability) and calculate the half-maximal inhibitory concentration (IC50) for each cell line using a non-linear regression curve fit (log(inhibitor) vs. response).

Data Presentation: Hypothetical IC50 Values

| Cell Line | Histology | Hypothetical IC50 (µM) |

| A549 | Lung Carcinoma | 1.2 |

| HCT116 | Colon Carcinoma | 0.8 |

| K-562 | Chronic Myeloid Leukemia | > 50 |

| MCF7 | Breast Adenocarcinoma | 2.5 |

| UO-31 | Renal Carcinoma | 0.5 |

Rationale: A profile showing potent activity in specific cell lines (e.g., HCT116, UO-31) suggests a targeted mechanism rather than non-specific cytotoxicity and provides a basis for selecting sensitive cell lines for subsequent mechanistic studies.

Target-Based Screening: Kinase and GPCR Panels

Based on the structural analysis, parallel screens against large panels of recombinant kinases and GPCRs are warranted. Commercially available services (e.g., Eurofins Discovery, Reaction Biology) offer efficient and robust platforms for this purpose.

-

Kinase Panel Screen: The compound should be screened at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases. The output is typically reported as "% Inhibition" relative to a control. Hits are defined as kinases showing >50% or >75% inhibition.

-

GPCR Panel Screen: A binding assay panel (e.g., Radioligand Binding) should be employed to screen against a broad range of GPCRs. The results are reported as "% Inhibition of Binding".

Part 3: Phase 2 - Specific Target Validation

Data from Phase 1 will hopefully nominate a primary molecular target or a small family of targets. The next crucial step is to validate this putative interaction using orthogonal, biophysical methods that confirm direct binding and quantify the interaction kinetics.

Biophysical Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free technology that measures real-time binding events between an analyte (the compound) and a ligand (the target protein) immobilized on a sensor surface. It provides key kinetic parameters, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Experimental Protocol: SPR Kinetic Analysis

-

Protein Immobilization: Covalently immobilize the purified, recombinant putative target kinase (e.g., identified from the kinase screen) onto a CM5 sensor chip via amine coupling. Aim for a low immobilization density (e.g., 2000-3000 Response Units) to minimize mass transport limitations.

-

Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). A typical concentration range would be 0.1x to 10x the expected KD.

-

Binding Measurement (Kinetic Titration):

-

Inject the lowest concentration of the compound over the sensor surface (association phase).

-

Allow the buffer to flow over the surface (dissociation phase).

-

Repeat this cycle with increasing concentrations of the compound without a regeneration step in between.

-

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine ka, kd, and KD.

Data Presentation: Hypothetical SPR Kinetic Data

| Parameter | Value | Unit |

| ka (Association Rate) | 2.5 x 10⁵ | M⁻¹s⁻¹ |

| kd (Dissociation Rate) | 5.0 x 10⁻³ | s⁻¹ |

| KD (Dissociation Constant) | 20 | nM |

Rationale: A low nanomolar KD value confirms a high-affinity, direct interaction between the compound and the target protein, providing strong evidence for it being the primary molecular target.

Part 4: Phase 3 - Cellular Mechanism and Functional Outcomes

With a validated target, the investigation moves into the cell to confirm target engagement and map the downstream consequences.

Cellular Target Engagement & Signaling Pathway Analysis

If the validated target is a kinase, the most direct way to confirm cellular engagement is to measure the phosphorylation status of its known downstream substrates.

Experimental Protocol: Western Blotting for Phospho-Substrate

-

Cell Treatment: Treat a sensitive cell line (e.g., HCT116 from Phase 1) with increasing concentrations of the compound for a specified time (e.g., 2 hours). Include DMSO and a known inhibitor of the target kinase as controls.

-

Lysate Preparation: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-AKT Ser473).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., GAPDH) to ensure equal loading.

Expected Outcome: A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate level, would confirm that the compound inhibits the kinase's activity inside the cell.

}

Figure 2: Hypothetical signaling pathway inhibited by the compound.

Functional Cellular Assays

The final step is to link the molecular and cellular mechanism to a clear phenotypic outcome, such as the induction of apoptosis or cell cycle arrest, which could explain the anti-proliferative effects observed in Phase 1.

-

Apoptosis Assay: Use Annexin V/PI staining followed by flow cytometry to quantify the percentage of apoptotic cells after compound treatment.

-

Cell Cycle Analysis: Use propidium iodide (PI) staining of DNA followed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

A dose-dependent increase in apoptosis or an arrest in a specific phase of the cell cycle would provide the final piece of the MoA puzzle, connecting target inhibition to cell death or growth arrest.

Conclusion

This guide outlines a systematic, evidence-based strategy for moving from a novel chemical structure, this compound, to a well-defined mechanism of action. By integrating broad screening with high-resolution biophysical and cell-based assays, this workflow enables the confident identification and validation of its molecular target and downstream functional consequences. This rigorous approach is fundamental to the successful translation of promising chemical matter into therapeutic candidates.

References

-

Title: The Pyrazole Scaffold: A Versatile Framework in Recent Advances of Drug Design Source: Molecules (MDPI) URL: [Link]

-

Title: A Review of the Pharmacological Properties of Pyrazole Derivatives Source: Materials (MDPI) URL: [Link]

-

Title: The piperidine ring in medicinal chemistry Source: Future Medicinal Chemistry URL: [Link]

-

Title: Kinase Screening & Profiling Services Source: Eurofins Discovery URL: [Link]

-

Title: Surface Plasmon Resonance (SPR) for Beginners Source: Cytiva URL: [Link]

Pharmacological Profiling & Target Deconvolution: 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine

Executive Summary & Molecular Architecture[1][2]

The molecule 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine represents a "privileged scaffold" in modern medicinal chemistry. It is rarely a standalone drug but serves as a high-value pharmacophore intermediate. Its structural architecture combines a polar, hydrogen-bonding pyrazole headgroup (hinge-binding motif) with a piperidine core (solubility/vector control) and a primary amine tail (diversification point).

This guide deconstructs the biological potential of this scaffold, predicting its primary efficacy targets (Kinases) and safety liabilities (hERG/GPCRs) based on structure-activity relationship (SAR) data from analogous clinical candidates like Baricitinib , Tozasertib , and FLT3 inhibitors .

Pharmacophore Decomposition

The molecule functions as a bidentate ligand. The pyrazole nitrogen pair typically engages the ATP-binding pocket of protein kinases, while the piperidine ring positions the primary amine towards the solvent-exposed region or the ribose pocket, depending on the kinase conformation (DFG-in vs. DFG-out).

Figure 1: Pharmacophore decomposition of the scaffold. The pyrazole acts as the primary anchor, while the piperidine-amine tail dictates selectivity and physicochemical properties.

Primary Biological Targets: The Kinome

The most authoritative biological application of this scaffold is in the inhibition of Serine/Threonine and Tyrosine Kinases . The 3-methyl-pyrazole motif is a validated bioisostere for the pyrrolopyrimidine core found in Janus Kinase (JAK) inhibitors.

FLT3 and Aurora Kinases (Oncology)

Research indicates that pyrazole-piperidine scaffolds are potent inhibitors of FLT3 (FMS-like tyrosine kinase 3) and Aurora Kinases (A/B) .[1] These are critical targets in Acute Myeloid Leukemia (AML).

-

Mechanism: The pyrazole binds to the hinge region (Glu616/Val624 in FLT3).

-

Relevance: Derivatives of this scaffold have shown nanomolar affinity for FLT3-ITD (Internal Tandem Duplication) mutants, which are drivers of poor prognosis in AML [1][2].[1]

Janus Kinases (JAK1/JAK2/JAK3)

While Tofacitinib utilizes a pyrrolopyrimidine, the 1-(1H-pyrazol-5-yl)piperidine geometry mimics the binding mode of JAK inhibitors by occupying the adenine region of the ATP pocket.

-

Target Validation: The primary amine at the 4-position allows for the attachment of "warheads" (e.g., cyanoacrylamides) to target the cysteines in the JAK3 active site, converting this reversible scaffold into a covalent inhibitor [3].

Checkpoint Kinase 1 (CHK1)

Recent medicinal chemistry campaigns have utilized methyl-pyrazole-piperidine motifs to develop CHK1 inhibitors. These prevent DNA damage repair in cancer cells, sensitizing them to chemotherapy [4].

Data Summary: Predicted vs. Observed Affinity (Analogous Structures)

| Target Family | Predicted Binding Mode | Analogous Drug/Probe | Affinity Range (Kd) |

| FLT3 (Wild Type) | Type I (ATP Competitive) | AMG-925 / Tozasertib | < 10 nM |

| Aurora A/B | Type I (ATP Competitive) | VX-680 derivatives | 10 - 50 nM |

| JAK2 | Type I (Hinge Binder) | Baricitinib (analog) | 50 - 200 nM |

| CDK2/4 | Type I | Pyrazole-carboxamides | 100 - 500 nM |

Secondary Targets & Safety Liabilities

When using this molecule as a probe, researchers must be aware of "off-target" activities inherent to the piperidine class.

hERG Potassium Channel (Cardiotoxicity)

Critical Warning: The 1-substituted-4-aminopiperidine motif is a known pharmacophore for hERG channel blockade. The basic nitrogen of the piperidine (pKa ~9-10) can interact with Tyr652 and Phe656 in the hERG pore.

-

Mitigation: If hERG inhibition is observed (>50% at 10 µM), acylation of the primary amine (converting it to an amide) typically reduces basicity and hERG affinity [2].

GPCRs (Serotoninergic/Dopaminergic)

The piperidine core shares structural homology with serotonin (5-HT2A) and dopamine (D2) antagonists. Unsubstituted amine variants may show micromolar affinity for these receptors, leading to CNS side effects in in vivo models.

Experimental Validation Protocols

To validate this scaffold against the predicted targets, the following self-validating workflows are recommended.

Protocol A: Radiometric Kinase HotSpot™ Assay

Gold standard for determining potency without fluorescence interference.

-

Reagent Prep: Prepare 10 mM stock of this compound in 100% DMSO.

-

Reaction Mix: Combine Kinase (FLT3 or JAK2), Substrate (Peptide), and

P-ATP in Reaction Buffer (20 mM HEPES, 10 mM MgCl -

Incubation: Add compound (dose-response: 1 nM to 10 µM). Incubate 120 mins at RT.

-

Filtration: Spot reactions onto P81 ion-exchange filter paper. Wash with 0.75% phosphoric acid to remove unbound ATP.

-

Quantification: Measure bound radiolabel via scintillation counting.

-

Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must be included.

Protocol B: Cellular Target Engagement (NanoBRET)

Verifies that the compound penetrates the cell membrane and binds the kinase in a physiological environment.

Figure 2: NanoBRET workflow. A decrease in BRET signal confirms the test compound engages the intracellular target.

Signaling Pathway Context[4]

Understanding the downstream effects of inhibiting the primary targets (FLT3/JAK) is crucial for phenotypic screening.

Figure 3: Impact of scaffold inhibition on FLT3/JAK signaling cascades. Inhibition leads to reduced STAT5 phosphorylation and induction of apoptosis.

References

-

Bavetsias, V. et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry, 55(20), 8721–8734. Link

-

Smith, C.C. et al. (2013). Validation of FLT3-ITD as a therapeutic target in human acute myeloid leukemia. Nature, 485, 260-263. Link

-

Flanagan, M.E. et al. (2010). Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis. Journal of Medicinal Chemistry, 53(24), 8468–8484. Link

-

Li, J. et al. (2019).[2] Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor. European Journal of Medicinal Chemistry, 173, 44-62.[2] Link

-

Rayani, R.H. et al. (2022).[3] Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors.[3] Results in Chemistry, 4, 100355.[3] Link[3]

Sources

- 1. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine literature review

This guide details the chemical identity, synthetic pathways, and medicinal chemistry applications of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine , a high-value scaffold in modern drug discovery.

Part 1: Executive Summary & Chemical Identity

This compound is a bifunctional heterocyclic building block widely utilized in the development of kinase inhibitors (e.g., JAK, CDK) and GPCR ligands. Its structure features a semi-rigid piperidine linker connecting a primary amine (a versatile handle for library generation) to a pyrazole core (a privileged pharmacophore for hydrogen bonding).

Chemical Structure & Properties

The molecule consists of a 4-aminopiperidine moiety linked via its nitrogen atom (N1) to the C5 position of a 3-methyl-1H-pyrazole.

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 180.25 g/mol |

| Tautomerism | Exists in equilibrium between 3-methyl-5-substituted and 5-methyl-3-substituted forms in solution due to the unsubstituted pyrazole NH. |

| pKa (Calc.) | ~9.8 (Piperidine NH |

| LogP (Calc.) | ~0.5 (Highly soluble, polar fragment) |

| Key Function | "Linker-Head" motif: Pyrazole binds the hinge/receptor; Amine extends to solvent front. |

Structural Diagram (DOT)

The following diagram illustrates the connectivity and key pharmacophoric features.

Caption: Structural connectivity showing the central C-N linkage between the pyrazole pharmacophore and the piperidine-amine handle.

Part 2: Synthetic Methodologies

The synthesis of this scaffold presents a specific challenge: forming a C-N bond between the electron-rich pyrazole carbon and the piperidine nitrogen. Two primary routes are employed: Nucleophilic Aromatic Substitution (SNAr) and De Novo Cyclization .

Route A: Nucleophilic Aromatic Substitution (Preferred for MedChem)

This route uses commercially available 3-methyl-5-chloropyrazole. While 5-halopyrazoles are generally poor electrophiles, the reaction can be driven by high temperature or transition metal catalysis.

Protocol:

-

Starting Materials: 3-Methyl-5-chloropyrazole (1.0 eq), 4-(N-Boc-amino)piperidine (1.2 eq).

-

Solvent/Base: Diglyme or DMA (High boiling point required);

(2.0 eq). -

Conditions: Heat to 130–150°C for 12–24 hours in a sealed tube.

-

Note: Unprotected pyrazole NH can compete, but steric hindrance usually favors the exocyclic amine (piperidine) attacking the C-Cl bond over N-alkylation if conditions are optimized.

-

-

Deprotection: Treat the intermediate with TFA/DCM (1:4) or 4M HCl in Dioxane to remove the Boc group.

Route B: De Novo Cyclization (Preferred for Scale-Up)

This method constructs the pyrazole ring onto the piperidine, avoiding the difficult SNAr step.

Mechanism:

-

Enamine Formation: React 4-Boc-aminopiperidine with a ketene dithioacetal or beta-keto ester equivalent to form a beta-enaminone.

-

Cyclization: Treat the enaminone with hydrazine hydrate.

Step-by-Step Protocol (Cyclization):

-

Precursor Synthesis:

-

React 4-Boc-aminopiperidine with 3-aminocrotononitrile (or equivalent 1,3-electrophile like 4-chloro-3-buten-2-one) in ethanol.

-

Alternative: React piperidine with 3,3-bis(methylthio)-1-butanone .

-

-

Cyclization:

-

To the crude enaminone intermediate in Ethanol (0.5 M), add Hydrazine Hydrate (2.0 eq).

-

Reflux for 4 hours. The hydrazine attacks the beta-carbon and cyclizes onto the carbonyl/nitrile.

-

-

Workup:

-

Concentrate in vacuo. Dilute with water and extract with Ethyl Acetate.

-

Purify via flash chromatography (MeOH/DCM gradient).

-

Synthesis Workflow Diagram

Caption: Synthetic workflow via Nucleophilic Aromatic Substitution (SNAr).

Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7]

Kinase Inhibition (The "Hinge Binder")

This scaffold is a classic template for Type I ATP-competitive inhibitors .

-

Pyrazole Role: The pyrazole NH and N: serve as a donor-acceptor pair to interact with the kinase hinge region (e.g., Glu/Leu backbone residues).

-

Piperidine Role: Projects the 4-amino group toward the ribose binding pocket or the solvent front .

-

Amine Role: Can be derivatized into amides or ureas to pick up specific interactions (e.g., with the Asp-Phe-Gly (DFG) motif or gatekeeper residues).

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and high solubility, this amine is an ideal fragment for screening.

-

Ligand Efficiency (LE): High. It possesses two distinct hydrogen bonding vectors and a rigidifying ring.

-

Vector Geometry: The 1,4-piperidine substitution provides a linear vector, extending the molecule approximately 5–6 Å from the hinge.

Data Summary: Physicochemical Profile

| Parameter | Value | Implication |

| H-Bond Donors | 3 (Pyrazole NH, Amine NH | Excellent solubility; multiple binding points. |

| H-Bond Acceptors | 3 (Pyrazole N, Amine N) | Interacts with backbone NHs. |

| TPSA | ~68 Å | High permeability; good oral bioavailability potential. |

| Rotatable Bonds | 1 (C-N bond between rings is rigid) | Low entropic penalty upon binding. |

Part 4: Experimental Validation (Quality Control)

To ensure the integrity of the synthesized scaffold, the following analytical criteria must be met.

-

NMR Validation:

-

H NMR (DMSO-d

-

Diagnostic: The absence of the Boc tert-butyl singlet (

1.4 ppm) confirms deprotection.

-

H NMR (DMSO-d

-

LC-MS Purity:

-

Target Mass:

. -

Method: Reverse phase C18, Water/Acetonitrile (+0.1% Formic Acid).

-

Note: The compound is polar; it may elute early (near void volume) on standard gradients. Use a high-aqueous hold or HILIC column if retention is poor.

-

References

-

Synthesis of 5-aminopyrazoles via Enaminones

- Piperidine-Pyrazole Scaffolds in Kinase Inhibitors: Title: Discovery of Janus Kinase (JAK) Inhibitors: Structure-Activity Relationships. Source:Journal of Medicinal Chemistry. Context: Describes the utility of piperidine linkers in reaching the solvent front in kinase pockets.

-

General Pyrazole Chemistry

-

Commercial Availability & CAS Data

- Source: PubChem / Sigma-Aldrich.

- Context: Validation of 3-methyl-5-chloropyrazole as a starting m

-

URL:[Link]

Sources

Technical Guide: Safety and Handling of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine

Executive Summary & Compound Profile

1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine is a specialized heterocyclic building block primarily utilized in the synthesis of kinase inhibitors (e.g., JAK, CDK inhibitors). Structurally, it combines a polar, basic 4-aminopiperidine core with a 3-methylpyrazole moiety.

This unique architecture presents a dual-hazard profile: the corrosivity/basicity typical of primary/secondary amines and the potential biological potency associated with pyrazole-based kinase scaffolds. This guide establishes a "Potent by Default" handling strategy, mandating containment levels higher than standard commodity chemicals until specific toxicological data confirms otherwise.

Chemical Identity & Physicochemical Properties

| Property | Data / Estimate | Relevance to Handling |

| Chemical Name | This compound | Official IUPAC designation. |

| Structure Class | Aminopyrazole-Piperidine Hybrid | Kinase inhibitor pharmacophore. |

| Molecular Weight | ~180.25 g/mol | Small molecule, high bioavailability potential. |

| Physical State | Solid (Crystalline/Powder) | Dust inhalation risk is the primary exposure vector. |

| pKa (Calculated) | ~10.5 (Piperidine NH₂), ~14 (Pyrazole NH) | Strong Base. Incompatible with acids/oxidizers. |

| LogP (Estimated) | 0.5 – 1.2 | Moderate lipophilicity; skin absorption is possible. |

| Solubility | DMSO, Methanol, Dilute Acid | Poor water solubility at neutral pH. |

Toxico-Pharmacological Risk Assessment

As a pharmaceutical intermediate, specific LD50 data is often proprietary or non-existent. Therefore, a Read-Across Risk Assessment is required, deriving hazards from its structural components.

Component Hazard Analysis

-

Piperidine-4-amine Moiety (The "Warhead"):

-

Hazard: Corrosive to eyes and skin (Category 1B/2).

-

Mechanism: High pKa (~10.5) leads to saponification of membrane lipids upon contact.

-

Alert: Respiratory sensitizer potential if inhaled as dust.

-

-

Aminopyrazole Moiety (The "Scaffold"):

-

Hazard: Specific Target Organ Toxicity (STOT) - Respiratory Irritation.

-

Bioactivity: Pyrazoles are privileged structures in medicinal chemistry, often binding to ATP-binding pockets of enzymes.

-

Risk: Potential for off-target kinase inhibition, leading to reproductive or developmental toxicity concerns.

-

Occupational Exposure Banding (OEB)

Given the structural similarity to potent JAK inhibitors (e.g., Tofacitinib intermediates), this compound is assigned a provisional OEB 3 or OEB 4 status.

-

OEL (Occupational Exposure Limit): Default to < 10 µg/m³ (8-hr TWA).

-

Containment Strategy: Closed systems or glovebox handling required for solids.

Operational Handling Protocols

The "Self-Validating" Workflow

To ensure safety, the handling process is designed as a closed loop. If any step fails (e.g., visual dust detection), the protocol reverts to the previous containment level.

Figure 1: Decision-matrix for solid handling. Note the mandatory loop-back for decontamination if dust is generated outside the primary containment.

Protocol: Solid Transfer & Weighing

-

Engineering Control: Powder containment balance enclosure or Nitrogen-purged Glovebox.

-

PPE: Double nitrile gloves (outer glove discarded in pass-box), Tyvek lab coat, Safety Goggles. N95/P3 Respirator is a backup, not a primary control.

-

Step-by-Step:

-

Anti-Static Measure: Use an ionizing bar inside the balance enclosure. Aminopyrazoles are prone to static charge, causing "flying powder."

-

Weighing: Weigh directly into a tared reaction flask or vial. Do not use weighing boats that require secondary transfer.

-

Solvent Dampening: Add the reaction solvent (e.g., DMSO, DCM) to the solid inside the containment device before removing the vessel. This eliminates the dust hazard for downstream steps.

-

Protocol: Reaction Setup (The "Inert" Rule)

Due to the primary amine (oxidation risk) and the pyrazole (hygroscopicity):

-

Atmosphere: All reactions must be set up under Argon or Nitrogen.

-

Temperature: Store the neat solid at -20°C . Allow to warm to room temperature in a desiccator before opening to prevent condensation (hydrolysis risk).

-

Quenching: Treat all waste streams as Hazardous Basic Waste . Quench reaction mixtures with dilute HCl before disposal to neutralize the amine and reduce volatility.

Emergency Response & First Aid

Exposure Scenarios

The presence of the pyrazole ring creates a risk of Delayed Hypersensitivity . Symptoms may not appear immediately.[1][2][3]

| Route | Immediate Action | Medical Note |

| Inhalation | Move to fresh air. 100% Oxygen if breathing is labored. | Monitor for delayed pulmonary edema (amine effect). |

| Skin Contact | Drench with water for 15 mins.[2] Do not use vinegar (exothermic neutralization risk). | Watch for sensitization (rash/hives) up to 48 hours later. |

| Eye Contact | Irrigate for 20 mins. Lift eyelids.[2] | Alkaline burns require immediate ophthalmologic consult. |

Spill Management Workflow

Figure 2: Emergency response loop prioritizing aerosol settling and respiratory protection.

Storage & Stability

-

Conditions: Store at -20°C under inert atmosphere (Argon preferred).

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (potential for metal-catalyzed oxidation of the amine).

-

Shelf-Life: Re-test purity (NMR) every 6 months. Look for "N-oxide" formation or discoloration (yellowing) as signs of degradation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22029039, 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (Analogous Structure). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Piperidine Derivatives and Aminopyrazoles (General Hazards).[4] Retrieved from [Link]

- Fadda, A. A., et al. (2012).Synthesis and antimicrobial evaluation of some new pyrazole derivatives. Journal of Saudi Chemical Society. (Demonstrates biological potency of aminopyrazole scaffolds).

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

-

Pfizer Inc. (via FDA AccessData). Tofacitinib (Xeljanz) Chemistry Review. (Reference for handling piperidine-pyrazole kinase inhibitor intermediates). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Application of Substituted Pyrazole-Piperidine/Piperazine Scaffolds

A Note to the Researcher: The specific compound, 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine, is not well-documented in publicly accessible chemical literature, and a specific CAS number could not be definitively assigned. This guide, therefore, provides a comprehensive overview of closely related and well-characterized analogs to offer valuable insights for researchers, scientists, and drug development professionals. The principles, synthesis, and applications discussed herein are representative of this chemical class and provide a strong foundation for the investigation of similar molecules.

This guide will focus on two key analogs:

-

1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine (CAS: 1171414-61-1): A structurally very similar piperidine derivative.

-

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (CAS: 401566-79-8): A well-documented piperazine analog and a key intermediate in the synthesis of the antidiabetic drug, Teneligliptin.

Introduction to Pyrazole-Containing Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2][3][4] Pyrazole derivatives have been reported to exhibit a wide range of biological properties, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic effects.[1][2][4] When coupled with other heterocyclic systems like piperidine or piperazine, the resulting scaffolds can access novel chemical space and exhibit enhanced biological activities, making them attractive candidates for drug discovery programs.[1][2][5]

Chemical Identifiers and Properties of Key Analogs

For clarity and precise identification, the following table summarizes the key identifiers for the two analog compounds that will be the focus of this guide.

| Identifier | Analog 1: 1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine | Analog 2: 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine |

| CAS Number | 1171414-61-1[6] | 401566-79-8[7][8][9] |

| Molecular Formula | C13H23N5 | C14H18N4[7][9] |

| IUPAC Name | 1-((3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl)piperidin-4-amine | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine[9] |

| Synonyms | - | 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, 3-Methyl-1-phenyl-5-(1-piperazinyl)pyrazole |

| Molecular Weight | 249.36 g/mol | 242.32 g/mol [7] |

| Physical Form | Not specified | White to light yellow powder/crystal |

| Purity | Not specified | >97% (Commercially available)[8] |

| Storage | Not specified | Keep in a dark place, under an inert atmosphere, at room temperature.[8] |

Synthesis of a Representative Analog: 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

The synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a well-established process, often cited in the context of the production of Teneligliptin. A common synthetic route involves the cyclocondensation of a β-ketoester with phenylhydrazine to form the pyrazole ring, followed by subsequent reactions to introduce the piperazine moiety.

Synthetic Workflow

The following diagram illustrates a representative synthetic pathway.

Caption: Synthetic workflow for 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

Detailed Experimental Protocol (Illustrative)

The following is a generalized protocol based on common synthetic methodologies for pyrazole derivatives. Researchers should consult specific literature for optimized conditions.

Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add an equimolar amount of phenylhydrazine.

-

The reaction mixture is typically heated under reflux for several hours.

-

Upon cooling, the pyrazolone product often precipitates and can be collected by filtration.

Step 2: Chlorination to 5-chloro-3-methyl-1-phenyl-1H-pyrazole

-

The pyrazolone intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃).

-

The reaction is usually performed at elevated temperatures.

-

After the reaction is complete, the mixture is carefully quenched, and the product is extracted.

Step 3: Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

-

The 5-chloro-3-methyl-1-phenyl-1H-pyrazole is reacted with an excess of piperazine.

-

This nucleophilic substitution reaction is often carried out in a high-boiling point solvent and may be heated for an extended period.

-

The final product is then isolated and purified, typically through crystallization or column chromatography.

Applications in Drug Discovery and Development

The primary and most notable application of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is as a key building block in the synthesis of Teneligliptin .

Role in Teneligliptin Synthesis

Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[10] 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine constitutes a core fragment of the Teneligliptin molecule. The synthesis involves the coupling of this pyrazole-piperazine intermediate with a chiral pyrrolidine derivative.

The following diagram illustrates the relationship between the intermediate and the final drug product.

Caption: Role of the pyrazole-piperazine intermediate in Teneligliptin synthesis.

Broader Biological Potential of Pyrazole-Piperidine Scaffolds

The pyrazole-piperidine/piperazine scaffold is recognized for its potential to interact with various biological targets. The inherent properties of the pyrazole ring, combined with the conformational flexibility and substitution possibilities of the piperidine or piperazine ring, make this a versatile template for library synthesis in drug discovery. Studies on various derivatives have indicated potential activities in areas such as:

-

Antimicrobial and Antifungal Agents: The presence of both pyrazole and piperidine moieties in a single molecule has been shown to enhance antimicrobial activity.[1][2]

-

Anti-inflammatory Effects: Certain pyrazole derivatives have demonstrated significant anti-inflammatory properties.[2]

-

Anticancer and Antimitotic Activity: Pyrazole-based compounds are being investigated for their potential to interfere with cell proliferation, making them candidates for anticancer drug development.[11]

Safety and Handling

For 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (CAS: 401566-79-8) , the following safety information is generally provided:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[12] Handling should be done in a well-ventilated area.[12]

Conclusion

While direct information on this compound is limited, the study of its close analogs provides a robust framework for understanding its potential chemistry and applications. The pyrazole-piperidine/piperazine scaffold is a valuable pharmacophore in modern drug discovery, most notably demonstrated by the successful development of Teneligliptin. The synthetic routes are generally accessible, and the diverse biological activities associated with this class of compounds ensure that they will remain an area of active research for the foreseeable future.

References

- Synthesis of pyranopyrazole derivatives in aqueous medium using piperidine. (URL not available)

-

Al-Hourani, B., Al-Abras, K., & Al-Masri, M. (2021). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. MDPI. [Link]

-

Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Journal of Fluorescence. [Link]

-

Synthesis of Pyrazole Derivatives A Review. (2026). International Journal for Modern Trends in Science and Technology. [Link]

-

Kumar, V., & Chawla, A. (2014). Current status of pyrazole and its biological activities. PMC. [Link]

-

Alam, S., Afzal, O., & Khan, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Teneligliptin. Wikipedia. [Link]

-

Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. (2024). Journal of Medicinal and Chemical Sciences. [Link]

-

CAS NO. 401566-79-8 | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. Arctom. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. Synthonix. [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 401566-79-8 Name. XiXisys. [Link]

-

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. PubChem. [Link]

-

1-(3-Methyl-1-phenyl-5-pyrazolyl) piperazine Manufacturer in Ankleshwar. Niksan Pharmaceutical. [Link]

- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

Sources

- 1. pjoes.com [pjoes.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties [mdpi.com]

- 6. {1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic Acid [benchchem.com]

- 7. Synthonix, Inc > 401566-79-8 | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine [synthonix.com]

- 8. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | 401566-79-8 [sigmaaldrich.com]

- 9. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | C14H18N4 | CID 22029039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Teneligliptin - Wikipedia [en.wikipedia.org]

- 11. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 12. echemi.com [echemi.com]

Theoretical Modeling Framework: 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine

An In-Depth Technical Guide for Researchers and Drug Discovery Professionals

Executive Summary

This guide establishes a rigorous computational framework for modeling 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine , a critical pharmacophore often utilized in the design of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase antagonists.

The modeling of this scaffold presents a specific "triad of complexity" that often leads to experimental-theoretical mismatch:

-

Annular Tautomerism: The pyrazole ring exists in a dynamic equilibrium (

-H vs. -

Rotational Entropy: The

bond possesses a low rotational barrier, creating distinct atropisomeric minima. -

Protonation State: The piperidin-4-amine moiety (

) is predominantly protonated at physiological pH, drastically altering the electrostatic potential (ESP) surface compared to the neutral species often stored in compound libraries.

This document provides a self-validating protocol to resolve these variables using Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD).

Phase 1: Quantum Mechanical Characterization (DFT)

Before any virtual screening, the explicit electronic boundaries of the molecule must be defined. Standard force fields (MMFF94, OPLS3e) often fail to accurately capture the energetic penalty of pyrazole tautomerization.

1.1 The Tautomeric Challenge

The 3-methyl-1H-pyrazol-5-yl moiety can exist as two dominant annular tautomers. In the gas phase, the dipole moment drives stability; in a protein pocket, specific H-bond donors/acceptors (e.g., the hinge region of a kinase) dictate the preference.

-

Tautomer A (1H-form): Proton on

. The piperidine is at position 5. -

Tautomer B (2H-form): Proton on

. This effectively re-numbers the ring, placing the piperidine at position 3 relative to the NH.

Critical Insight: Many docking programs rigidly fix the tautomer based on the input SMILES. You must enumerate both forms and calculate their relative solution-phase energies.

1.2 DFT Protocol: Geometry & Energy Calculation

Objective: Determine the Boltzmann population of tautomers and the rotational energy profile of the

Step-by-Step Methodology (Gaussian/ORCA):

-

Input Preparation: Generate 3D structures for both tautomers with the amine protonated (

). -

Level of Theory: Use wB97X-D3/def2-TZVP. The dispersion correction (D3) is vital for capturing the intramolecular

interactions between the pyrazole and piperidine rings. -

Solvation Model: Apply IEFPCM or SMD (Solvation Model based on Density) with water (

) to mimic physiological bulk solvent. -

Rotational Scan: Perform a relaxed potential energy surface (PES) scan of the dihedral angle connecting the rings in

increments.

Self-Validating Check:

-

If the energy difference (

) between tautomers is -

Expectation: The 3-methyl group is electron-donating.[1] Literature on pyrazoles suggests the tautomer maximizing separation between the lone pair and the methyl group is often preferred, but the bulky piperidine group dominates the steric landscape.

Phase 2: Interaction Modeling & Virtual Screening

The primary application of this scaffold is kinase inhibition, where the pyrazole often binds to the hinge region (e.g., Valine/Leucine residues) via a bidentate H-bond.

2.1 Pharmacophore Mapping

The molecule presents a classic "Donor-Acceptor-Positive" pharmacophore:

-

H-Bond Donor (D): Pyrazole NH.

-

H-Bond Acceptor (A): Pyrazole N (lone pair).[2]

-

Positive Ionizable (P): 4-amino group (forms salt bridges with Asp/Glu residues, e.g., in the ribose binding pocket).

2.2 Docking Protocol (AutoDock Vina / Glide)

Common Pitfall: Ignoring the flexibility of the piperidine chair conformation. Solution: Enforce ring conformer sampling.

-

Grid Generation: Center the grid on the ATP-binding site of the target kinase (e.g., JAK1, PDB: 3EYG).

-

Ligand Preparation:

-

Input: Both low-energy DFT tautomers.

-

State: Protonated 4-amine (

).

-

-

Constraints: If a hinge binder is known (e.g., Tofacitinib), apply a positional constraint on the pyrazole centroid to filter non-productive poses.

Data Presentation: Interaction Profiling

| Interaction Type | Moiety | Target Residue (Typical Kinase) | Energetic Contribution |

| H-Bond (Hinge) | Pyrazole NH / N: | Backbone Carbonyl/NH (e.g., Glu/Leu) | High (-3 to -5 kcal/mol) |

| Salt Bridge | Piperidine-4- | Conserved Asp (DFG motif) or Glu ( | Very High (-5 to -7 kcal/mol) |

| Hydrophobic | 3-Methyl Group | Gatekeeper Residue (e.g., Met/Thr) | Moderate (Selectivity filter) |

Phase 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the

3.1 Simulation Setup (GROMACS/Amber)

-

Force Field: GAFF2 (General Amber Force Field) for the ligand; ff14SB for the protein.

-

Charge Method: RESP (Restrained Electrostatic Potential) charges derived from the HF/6-31G* optimized geometry. Do not use Gasteiger charges for this heterocyclic system.

-

Water Model: TIP3P or OPC.

3.2 Analysis Workflow

-

RMSD (Root Mean Square Deviation): Monitor ligand stability. A drift

indicates a failed binding mode. -

H-Bond Lifetime: Calculate the occupancy of the Pyrazole-Hinge H-bonds. >60% occupancy confirms a "binder."

-

Dihedral Entropy: Plot the distribution of the

dihedral angle over time. Sharp peaks indicate a "locked" bioactive conformation; broad distributions suggest entropic penalty upon binding.

Visualizing the Workflow

The following diagram illustrates the decision logic for handling the tautomeric and conformational complexity of this specific molecule.

Caption: Integrated computational workflow handling tautomeric enumeration, QM validation, and dynamic stability assessment.

Detailed Experimental Protocols

Protocol A: Tautomer Energy Calculation (Gaussian 16)

This protocol determines which tautomer should be used for docking.

-

Input File Construction:

-

Execution: Run for both Tautomer A and B.

-

Analysis: Extract Sum of electronic and thermal Free Energies.

-

Calculate

. -

If

kcal/mol, discard the higher energy tautomer. Otherwise, keep both.

-

Protocol B: Molecular Dynamics Setup (GROMACS)

This protocol validates the stability of the ligand in the binding pocket.

-

Topology Generation:

-

Use antechamber (AmberTools) to generate the .mol2 file with RESP charges.

-

parmchk2 to generate missing parameters (crucial for the specific pyrazole-piperidine bond).

-

-

System Solvation:

-

gmx editconf -f complex.gro -o box.gro -c -d 1.0 -bt cubic

-

gmx solvate -cp box.gro -cs spc216.gro -o solvated.gro -p topol.top

-

-

Ionization:

-

Neutralize the system (add Cl- ions to balance the +1 charge of the ligand and any protein charge).

-

-

Production Run:

-

Ensemble: NPT (Isothermal-Isobaric).

-

Thermostat: V-rescale (310 K).

-

Barostat: Parrinello-Rahman (1 bar).

-

Duration: Minimum 50 ns (recommended 100 ns).

-

References

-

Alkorta, I., & Elguero, J. (2025). "NMR and DFT study on the prototropic tautomerism of 3-methyl-5-pyrazolone." ResearchGate.[3]

-

BenchChem. (2025).[4] "Tautomerism in 3-Methylpyrazole and its Derivatives: An In-depth Technical Guide." BenchChem Technical Library.

-

Jana, S. B., et al. (2024).[5][6] "Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations." Eurasian Journal of Science and Engineering.

-

Lopes, S. M. M., et al. (2019).[2] "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 24(22), 4054.

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 22029039, 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine." PubChem.

-

Defant, A., et al. (2022). "In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation." Current Computer-Aided Drug Design.

Sources

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. eurasianjournals.com [eurasianjournals.com]

- 6. Discovery of putative inhibitors of human Pkd1 enzyme: Molecular docking, dynamics and simulation, QSAR, and MM/GBSA - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

use of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine in kinase inhibitor synthesis

Application Note: Strategic Utilization of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine in Kinase Inhibitor Discovery

Abstract

This application note details the synthesis and strategic implementation of This compound (Compound 1 ) as a high-value building block in kinase inhibitor design. Characterized by a solvent-exposed piperidine ring fused to a polar pyrazole moiety, this fragment offers a dual advantage: it enhances aqueous solubility via the secondary amine and provides critical hydrogen-bonding interactions within the ATP-binding pocket (specifically the solvent front or ribose region). This guide provides a validated protocol for its synthesis via Buchwald-Hartwig amination, its coupling to kinase scaffolds (e.g., pyrimidines, purines), and an analysis of its physicochemical contributions to drug-like properties.

Introduction: The "Solvent Front" Strategy

In the design of ATP-competitive kinase inhibitors, the "hinge-binding" region is often crowded and highly conserved. To achieve selectivity and improve physicochemical properties (LogP, solubility), medicinal chemists utilize the solvent front —the region opening out of the ATP pocket towards the bulk solvent.

This compound serves as an ideal "Solvent Tail" moiety for three reasons:

-

Vector Alignment: The piperidine ring provides a rigid, directional vector that projects the amine substituent away from the kinase core, minimizing steric clashes.

-

Solubility Enhancement: The basic amine (

) and the polar pyrazole ring significantly lower LogD, improving oral bioavailability. -

Dual H-Bonding Potential: The pyrazole NH (donor) and N (acceptor) can interact with specific residues (e.g., the gatekeeper or catalytic lysine), while the 4-amine serves as a versatile handle for amide/urea formation.

Chemical Profile & Retrosynthetic Analysis

Compound: this compound

Formula:

-

Pyrazole Tautomerism: Exists in equilibrium between the 3-methyl and 5-methyl forms. The 1H-pyrazole-5-yl nomenclature implies the piperidine is attached at the carbon adjacent to the NH (in one tautomer).

-

Reactivity: The 4-amino group is the primary nucleophile for coupling to kinase cores (

or Amidation).

Retrosynthetic Strategy

The most robust route to the N-heteroaryl bond (Pyrazole C5 – Piperidine N1) is Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig) . Direct nucleophilic aromatic substitution (

Protocol 1: Synthesis of the Building Block

Objective: Synthesize N-Boc-protected this compound.

Reagents & Materials:

-

Substrate A: 5-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (THP-protected to prevent catalyst poisoning and regioselectivity issues).

-

Substrate B: tert-Butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine).

-

Catalyst:

(Tris(dibenzylideneacetone)dipalladium(0)). -

Ligand: Xantphos or RuPhos.

-

Base:

or NaOtBu. -

Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

-

Catalyst Pre-activation:

-

In a glovebox or under Argon, mix

(2 mol%) and Xantphos (4 mol%) in degassed 1,4-dioxane. Stir for 10 min at RT until the solution turns a deep orange/red.

-

-

Coupling Reaction:

-

Add Substrate A (1.0 eq) and Substrate B (1.2 eq) to the reaction vessel.

-

Add

(2.0 eq). -

Heat the mixture to 100°C for 12–16 hours under inert atmosphere.

-

Monitoring: Check LC-MS for the disappearance of the bromide (

peaks).

-

-

Work-up:

-

Cool to RT, filter through a Celite pad to remove Pd black.

-

Concentrate the filtrate in vacuo.

-

Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

-

-

Deprotection (THP & Boc Removal):

-

Dissolve the intermediate in DCM/MeOH (4:1).

-

Add 4M HCl in Dioxane (10 eq). Stir at RT for 2–4 hours.

-

Note: This step removes both the THP group on the pyrazole and the Boc group on the amine.

-

Concentrate to yield the dihydrochloride salt of the target compound.

-

Protocol 2: Integration into Kinase Scaffolds

Objective: Couple the synthesized building block to a 2,4-dichloropyrimidine core (common in CDK, JAK, and ALK inhibitors).

Mechanism: Regioselective

The C4 position of 2,4-dichloropyrimidine is more electrophilic than C2. The 4-amino group of the piperidine will selectively displace the C4-chloride.

Step-by-Step Methodology:

-

Reaction Setup:

-

Dissolve 2,4-dichloropyrimidine (1.0 eq) in

-Butanol or DMF. -

Add This compound (2HCl salt) (1.1 eq).

-

Add DIPEA (N,N-Diisopropylethylamine) (3.5 eq) to neutralize the HCl salt and scavenge the generated HCl.

-

-

Execution:

-

Heat to 80°C for 4–6 hours.

-

Control: Monitor by TLC (5% MeOH in DCM). The product will be more polar than the starting pyrimidine.

-

-

Isolation:

-

Pour the reaction mixture into water. The product often precipitates.

-

Filter and wash with water and cold ether.

-

If no precipitate forms, extract with EtOAc, dry over

, and concentrate.

-

-

Final Coupling (C2 Position):

-

The remaining C2-chloride can now be reacted with a second amine (e.g., an aniline for the hinge binder) using a second

reaction at higher temperature (120°C) or Buchwald coupling.

-

Visualization: Synthesis & SAR Logic

Figure 1: Synthesis Workflow (DOT Diagram)

Caption: Figure 1. Convergent synthesis of the aminopiperidine-pyrazole building block and its subsequent regioselective coupling to a pyrimidine kinase scaffold.

Figure 2: SAR Interaction Map

Caption: Figure 2.[1] Structure-Activity Relationship (SAR) map highlighting the functional roles of the pyrazole-piperidine moiety in kinase inhibition.

Physicochemical Properties & Optimization

| Property | Value (Approx.) | Impact on Drug Design |

| Molecular Weight | 180.25 Da | Low MW allows for "Lead-Like" efficiency. |

| cLogP | 0.5 – 1.2 | Hydrophilic; excellent for lowering the LogP of lipophilic kinase cores. |

| TPSA | ~50 Ų | Good membrane permeability range. |

| pKa (Piperidine N) | ~5.0 (Aniline-like) | Reduced basicity due to pyrazole conjugation (vs. alkyl amine). |

| pKa (Primary Amine) | ~10.5 | High basicity; likely protonated at physiological pH (solubility). |

Optimization Note: If the primary amine (position 4) is too basic or metabolically labile, it is often converted to an amide or urea during the coupling to the kinase core. This caps the basicity, improves permeability, and adds a hydrogen bond donor for the kinase backbone (e.g., Asp-Phe-Gly "DFG" motif interactions).

References

-

Surrey, D. S., et al. (2019). Discovery of Checkpoint Kinase 1 (CHK1) Inhibitors. European Journal of Medicinal Chemistry , 173, 44-62.[2] Link[2]

-

Northrup, A. B., et al. (2013). Discovery of MK-8033: A Specific c-Met/Ron Dual Kinase Inhibitor. Journal of Medicinal Chemistry , 56(6), 2294-2310.[3] Link

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry , 47(27), 6658–6661. Link

-

Han, S., et al. (2012). Structural Characterization of Piperidine-Substituted Pyrazoles as Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters , 22(14), 4659-4663. Link

(Note: While the exact CAS "this compound" is a specific intermediate, the chemistry and application are derived from the validated methodologies in the cited references for N-heteroaryl piperidines in kinase discovery.)

Sources

- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine as a pharmaceutical intermediate

Executive Summary: The "Privileged Scaffold" in Kinase Discovery

1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine (referred to herein as MPPA ) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural architecture—a saturated piperidine ring linked to a heteroaromatic pyrazole—serves as a critical pharmacophore in the design of ATP-competitive kinase inhibitors, particularly for the Janus Kinase (JAK) and Tyrosine Kinase (TYK) families.

Unlike traditional phenyl-based linkers, the pyrazole-piperidine moiety offers superior aqueous solubility and reduced lipophilicity (LogD), enhancing the metabolic stability of final drug candidates. This application note details the strategic utility of MPPA, providing validated protocols for its synthesis, quality control, and downstream coupling in the generation of Type I and Type II kinase inhibitors.

Strategic Utility: Mechanism & Chemical Space

Fragment-Based Drug Design (FBDD) Context

MPPA functions as a bifunctional linker :

-

The Piperidine-Amine (C4-NH₂): Acts as the primary nucleophile for attaching "hinge-binding" motifs (e.g., pyrrolopyrimidines, adenines) or "warheads" (e.g., acrylamides for covalent Cys-targeting).

-

The Pyrazole Tail: Projects into the solvent-exposed region of the kinase ATP-binding pocket, often forming hydrogen bonds with specific residues (e.g., Glu/Asp) in the P-loop or activation loop, improving selectivity profiles against off-target kinases like ROCK or Aurora.

Physicochemical Profile

| Property | Value | Implication for Drug Design |

| Molecular Weight | ~180.25 g/mol | Ideal for FBDD (Rule of 3 compliant). |

| cLogP | ~0.8 - 1.2 | Low lipophilicity aids oral bioavailability. |

| Topological Polar Surface Area (TPSA) | ~55 Ų | Good membrane permeability prediction. |

| pKa (Piperidine N) | ~8.5 (masked) | The N1-pyrazole bond reduces basicity compared to N-alkyl piperidines. |

| pKa (Primary Amine) | ~10.5 | Highly reactive nucleophile for amide coupling/SNAr. |

Operational Protocol: Synthesis of MPPA

Objective: Synthesize this compound starting from 5-chloro-3-methyl-1-protected-pyrazole and 4-(Boc-amino)piperidine via Nucleophilic Aromatic Substitution (SNAr).

Reaction Workflow (DOT Visualization)

Caption: Fig 1. Two-step synthesis workflow for MPPA involving SNAr coupling followed by acidic global deprotection.

Detailed Methodology

Reagents:

-

5-Chloro-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (Reactant A)

-

tert-Butyl piperidin-4-ylcarbamate (Reactant B)

-

Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Trifluoroacetic acid (TFA)

Step 1: SNAr Coupling

-

Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Reactant A (1.0 eq, 10 mmol) and Reactant B (1.2 eq, 12 mmol) in anhydrous DMSO (50 mL).

-

Base Addition: Add DIPEA (3.0 eq, 30 mmol) dropwise to scavenge HCl generated during substitution.

-

Reaction: Heat the mixture to 100°C under nitrogen atmosphere for 12–16 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). Reactant A (Rf ~0.8) should disappear; Product (Rf ~0.4) appears.[1]

-

-

Workup: Cool to room temperature. Pour into ice-water (200 mL). Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (SiO₂, 0-40% EtOAc in Hexanes) yields the protected intermediate.

Step 2: Global Deprotection (Boc & SEM removal)

-

Dissolution: Dissolve the intermediate from Step 1 in DCM (20 mL).

-

Acidolysis: Add TFA (10 mL) slowly at 0°C. Allow to warm to RT and stir for 4 hours.

-

Note: The SEM group may require stronger acid conditions (e.g., 4N HCl in Dioxane) or fluoride treatment (TBAF) if TFA is insufficient, but acidic conditions usually cleave both Boc and SEM simultaneously at elevated temperatures or prolonged times.

-

-

Neutralization: Concentrate in vacuo. Redissolve residue in MeOH/DCM. Neutralize with Amberlyst A-21 (weakly basic resin) or saturated NaHCO₃ to obtain the free base.

-

Isolation: Filter and concentrate to yield MPPA as an off-white solid.

Downstream Application: Kinase Inhibitor Synthesis

Context: MPPA is most frequently coupled with 2,4-dichloropyrimidines or pyrrolopyrimidines to create JAK inhibitors similar to Tofacitinib or Baricitinib.

Protocol: Amide Coupling (Warhead Attachment)

To synthesize a covalent inhibitor (e.g., targeting JAK3 Cys909), an acrylamide "warhead" is attached to the MPPA amine.

-

Cooling: Dissolve MPPA (1.0 eq) and DIPEA (2.0 eq) in dry DCM at -78°C.

-

Acylation: Add Acryloyl chloride (1.05 eq) dropwise. Strict temperature control is vital to prevent bis-acylation.

-

Quench: After 30 mins, quench with 5% NaHCO₃.

-

Result: 1-(3-methyl-1H-pyrazol-5-yl)-N-acryloylpiperidin-4-amine.

Biological Context: JAK-STAT Signaling[2][3]

The final drugs derived from MPPA modulate the JAK-STAT pathway, critical in autoimmune diseases (Rheumatoid Arthritis, Psoriasis).

Caption: Fig 2. Mechanism of Action. MPPA-derived inhibitors block the phosphorylation of STAT proteins by binding to the JAK ATP pocket.

Quality Control & Validation

To ensure the integrity of the intermediate before downstream use, the following QC parameters must be met.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, 0.1% TFA Water/ACN) | > 98.0% (Area %) |

| Identity | ¹H-NMR (DMSO-d₆) | Characteristic pyrazole singlet (~6.0 ppm) and piperidine multiplets. |

| Mass | LC-MS (ESI+) | [M+H]⁺ = 181.1 ± 0.5 Da |

| Residual Solvent | GC-HS | DMSO < 5000 ppm, DCM < 600 ppm |

Self-Validating Check:

-

The "Shift Test": Upon protonation (adding D₂O/TFA to the NMR tube), the chemical shift of the C4-H (methine adjacent to amine) should shift downfield significantly (~0.5 ppm), confirming the primary amine is free and not alkylated.

References

-

Vertex Pharmaceuticals. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity.[2] Journal of Medicinal Chemistry.[3][4][2][5]

-

AstraZeneca. (2020).[4] Discovery of AZD4205 as a Potent and Selective Janus Kinase 1 Inhibitor.[4][6] Journal of Medicinal Chemistry.[3][4][2][5] [4]

-

Pfizer Inc. (2018). Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases (PF-06700841).[3] Journal of Medicinal Chemistry.[3][4][2][5] [3]

-

Incyte Corp. (2010).[5] Discovery of Ruxolitinib (INCB018424): A Selective JAK1/2 Inhibitor.[6] Bioorganic & Medicinal Chemistry Letters.

-

BenchChem. (2024). 1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine Synthesis Data.

Sources

- 1. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S)-2,2-Difluorocyclopropyl)((1 R,5 S)-3-(2-((1-methyl-1 H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

derivatization reactions for 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine

Application Note: Derivatization Strategies for 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine

Part 1: Strategic Chemical Analysis

The Reactivity Landscape

This scaffold presents a classic chemoselectivity challenge common in kinase inhibitor and GPCR ligand design. The molecule contains two distinct nitrogen environments:[1]

-

The Primary Amine (Piperidine-C4-

): This is an aliphatic, -

The Pyrazole Core: The pyrazole ring contains a pyrrole-like NH (acidic,

) and a pyridine-like nitrogen (

The Core Challenge: While the primary amine is the kinetic nucleophile, the pyrazole NH can participate in competitive acylation or sulfonylation under forcing conditions. Furthermore, the pyrazole ring renders the scaffold susceptible to oxidative degradation if not handled correctly.

Chemoselectivity Decision Matrix

The following logic governs the experimental design:

-

Acylation (Amides): The aliphatic amine reacts orders of magnitude faster than the pyrazole nitrogen. No protection required if stoichiometric control is maintained.[2]

-

Sulfonylation: Sulfonyl chlorides are aggressive electrophiles.[2] Bis-sulfonylation (on the amine and pyrazole) is a risk.[2] Strategy: Use base-labile workups to cleave the unstable pyrazole sulfonamide while retaining the stable aliphatic sulfonamide.

-

Reductive Amination: Highly selective for the primary amine. No protection required.[2]

Figure 1: Chemoselectivity profile.[2] The primary amine is the kinetic product in most pathways, but sulfonylation requires vigilance.

Part 2: Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Application: Generation of amide libraries.[2] Rationale: HATU provides rapid activation and high conversion rates, minimizing the time the pyrazole is exposed to basic conditions.

Reagents:

-

Substrate: this compound (1.0 equiv)[2]

-

Carboxylic Acid (

): 1.1 equiv[2] -

HATU: 1.1 equiv

-

DIPEA (Diisopropylethylamine): 3.0 equiv[2]

-

Solvent: DMF (Anhydrous)[2]

Step-by-Step Workflow:

-

Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.1 M concentration relative to amine). Add HATU (1.1 equiv) and DIPEA (1.5 equiv).[2] Stir for 5 minutes at Room Temperature (RT). Note: Pre-activation ensures the active ester is formed before the amine sees the base.

-

Addition: Add the piperidin-4-amine substrate (1.0 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.5 equiv).

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[2]

-

Workup: Dilute with EtOAc. Wash with sat.

(x2), water (x1), and brine (x1). Dry over -

Purification: Flash chromatography (DCM:MeOH gradient).

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Application: Installing alkyl linkers or improving lipophilicity.[2]

Rationale: Sodium Triacetoxyborohydride (STAB) is used over

Reagents:

-

Substrate: 1.0 equiv

-

Aldehyde/Ketone: 1.2 equiv

- : 1.5 – 2.0 equiv[2]

-

Acetic Acid: 1.0 equiv (Catalytic, to activate the imine)

-

Solvent: DCE (1,2-Dichloroethane) or DCM[2]

Step-by-Step Workflow:

-

Imine Formation: Dissolve the amine substrate and the aldehyde in DCE (0.1 M). Add Acetic Acid (1.0 equiv).[2] Stir for 30 minutes.

-

Reduction: Add

(1.5 equiv) in a single portion. -

Reaction: Stir at RT for 4–16 hours.

-

Troubleshooting: If the reaction stalls, add another 0.5 equiv of reductant.

-

-

Quench: Quench with sat.

solution.[2][4] Stir vigorously for 20 minutes to break down boron complexes. -

Extraction: Extract with DCM (x3).

Protocol C: Sulfonylation with "Sacrificial" Cleanup

Application: Synthesis of sulfonamide libraries.[2] Rationale: Sulfonyl chlorides are reactive enough to functionalize the pyrazole nitrogen. However, N-sulfonyl pyrazoles are hydrolytically unstable compared to aliphatic sulfonamides.[2] We exploit this by using a basic workup to "clean" the pyrazole.

Step-by-Step Workflow:

-

Coupling: Dissolve amine (1.0 equiv) in DCM. Add Pyridine (3.0 equiv).[2] Cool to 0°C.[2][5][6]

-

Addition: Add Sulfonyl Chloride (1.1 equiv) dropwise. Warm to RT and stir for 2 hours.

-

The "Cleanup" Step (Critical):

-

Workup: Acidify carefully to pH 7 with 1M HCl. Extract with EtOAc.[2]

Part 3: Data Presentation & Troubleshooting[1]

Reagent Compatibility Table

| Reaction Type | Reagent Choice | Compatibility w/ Pyrazole | Notes |

| Amide Coupling | HATU / DIPEA | High | Best for library synthesis.[2] High yields. |

| Amide Coupling | EDC / HOBt | High | Slower, but easier water workup. |

| Amide Coupling | Acyl Chlorides | Low (Risk) | High risk of bis-acylation.[2] Avoid if possible. |

| Reductive Amination | Excellent | Standard protocol applies.[2] | |

| Reductive Amination | Moderate | Requires pre-formation of imine to avoid ketone reduction.[2][8][11] | |

| Urea Formation | Isocyanates | Moderate | Risk of reaction at Pyrazole-N. Use stoichiometric control.[2] |

Analytical Signatures (QC)

-

1H NMR:

-

Pyrazole-H4: Look for a singlet around

5.8 – 6.2 ppm.[2] If the pyrazole is acylated, this proton often shifts downfield significantly. -

Piperidine-H: The protons adjacent to the primary amine (C4-H) usually appear as a multiplet around

2.8 – 3.2 ppm.[2] Upon amidation, this shifts downfield to

-

-

LCMS:

-

The pyrazole ring can cause peak tailing in acidic mobile phases (Formic acid/TFA) due to protonation. Use a high-pH method (Ammonium Bicarbonate) if peak shape is poor.[2]

-

Part 4: Advanced Workflow Visualization

Figure 2: Operational workflow for derivatization, including contingency steps for side-reactions.

References

-

Standard HATU Coupling Protocols

-

Reductive Amination Specifics

-

Chemoselectivity of Amines vs.

-

Pyrazole Protection Strategies

Sources

- 1. {1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic Acid [benchchem.com]

- 2. PubChemLite - 1-methyl-3-(piperidin-4-yl)-1h-pyrazol-5-amine (C9H16N4) [pubchemlite.lcsb.uni.lu]

- 3. peptide.com [peptide.com]